2-Amino-3-(2-methylthiazol-4-yl)propanoic acid
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Overview
Description
2-Amino-3-(2-methylthiazol-4-yl)propanoic acid is a compound that belongs to the class of thiazole-containing amino acids Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2-methylthiazol-4-yl)propanoic acid typically involves the formation of the thiazole ring followed by the introduction of the amino acid side chain. One common method involves the reaction of 2-methylthiazole with an appropriate amino acid precursor under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as iodine or other halogens .
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques where the reactants are combined in large reactors. The reaction conditions are optimized to maximize yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(2-methylthiazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, typically under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-Amino-3-(2-methylthiazol-4-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Amino-3-(2-methylthiazol-4-yl)propanoic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This compound may also affect cellular pathways by modulating the activity of key enzymes involved in metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(4-methylthiazol-2-yl)propanoic acid
- 2-Amino-3-(5-methyl-1H-imidazol-4-yl)propanoic acid
- 3-[[[2-[(aminoiminomethyl)amino]-4-thiazolyl]methyl]thio]propanoic acid
Uniqueness
2-Amino-3-(2-methylthiazol-4-yl)propanoic acid is unique due to its specific thiazole ring structure and the position of the methyl group. This structural uniqueness can result in different biological activities and chemical reactivity compared to similar compounds .
Properties
Molecular Formula |
C7H10N2O2S |
---|---|
Molecular Weight |
186.23 g/mol |
IUPAC Name |
2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid |
InChI |
InChI=1S/C7H10N2O2S/c1-4-9-5(3-12-4)2-6(8)7(10)11/h3,6H,2,8H2,1H3,(H,10,11) |
InChI Key |
OXUNPVFCPTYFQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CC(C(=O)O)N |
Origin of Product |
United States |
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